molecular formula C14H14N2O2 B10973860 N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide

N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide

Cat. No.: B10973860
M. Wt: 242.27 g/mol
InChI Key: SQRWYSOKGNTMIW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 2-methoxy-5-methylbenzoic acid with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 2-hydroxy-5-methylphenylpyridine-4-carboxamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)pyridine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-10-3-4-13(18-2)12(9-10)16-14(17)11-5-7-15-8-6-11/h3-9H,1-2H3,(H,16,17)

InChI Key

SQRWYSOKGNTMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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